molecular formula C27H31N3O4S2 B2861125 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 920473-89-8

2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2861125
CAS No.: 920473-89-8
M. Wt: 525.68
InChI Key: JICIFDLDIBDWBB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a benzamido group and a sulfamoyl group, which are common in various pharmaceuticals and biologically active compounds .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, such as 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, play a crucial role in the development of new therapeutic agents. Research has shown that compounds within this class exhibit diverse biological activities, making them valuable targets for drug development. For instance, thiophene derivatives have been synthesized and assessed for their antibacterial and antifungal properties, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007). Furthermore, specific thiophene compounds have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their potential in treating a range of conditions (Amr et al., 2010).

Thiophene-Based Carbonic Anhydrase Inhibitors

Another significant application of thiophene derivatives is in the development of carbonic anhydrase inhibitors. Research has identified aromatic sulfonamide inhibitors of carbonic anhydrases, showcasing the versatility of thiophene derivatives in designing enzyme inhibitors. These compounds have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against several carbonic anhydrase isoenzymes, illustrating their potential in therapeutic applications (Supuran et al., 2013).

Thiophene Derivatives as Acetylcholinesterase Inhibitors

The quest for effective treatments for neurodegenerative diseases has also benefited from thiophene research. Thiophene-2-carboxamide Schiff base derivatives have been explored as novel acetylcholinesterase and butyrylcholinesterase inhibitors. These studies have led to the synthesis of compounds showing promising activity against these enzymes, contributing to the development of potential treatments for conditions such as Alzheimer's disease (Kausar et al., 2021).

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives are also instrumental in the field of heterocyclic chemistry, serving as key intermediates in the synthesis of complex heterocyclic compounds. The versatility of thiophene-based compounds allows for the creation of diverse structures with potential pharmaceutical applications. For example, the Gewald reaction has been employed to synthesize various 2-amino-3-carboxamide derivatives of thiophene, demonstrating the utility of thiophene derivatives in constructing biologically active molecules (Abaee & Cheraghi, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have been found to have biological activity, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S2/c1-3-30(18-19-10-6-4-7-11-19)36(33,34)21-16-14-20(15-17-21)25(31)29-27-24(26(32)28-2)22-12-8-5-9-13-23(22)35-27/h4,6-7,10-11,14-17H,3,5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICIFDLDIBDWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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